molecular formula C24H20BrN3O7 B15084335 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 767289-62-3

2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B15084335
CAS No.: 767289-62-3
M. Wt: 542.3 g/mol
InChI Key: ROOQYANIZMESEL-VULFUBBASA-N
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Preparation Methods

The synthesis of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps, each requiring specific reaction conditionsThe final step involves the bromination of the benzoate group

Chemical Reactions Analysis

2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group is known to participate in electron transfer reactions, while the carbohydrazonoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

767289-62-3

Molecular Formula

C24H20BrN3O7

Molecular Weight

542.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C24H20BrN3O7/c1-15(34-20-9-7-19(8-10-20)28(31)32)23(29)27-26-14-16-6-11-21(22(12-16)33-2)35-24(30)17-4-3-5-18(25)13-17/h3-15H,1-2H3,(H,27,29)/b26-14+

InChI Key

ROOQYANIZMESEL-VULFUBBASA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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